6-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound featuring a fused bicyclic structure. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique arrangement of nitrogen atoms within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. One common method includes the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This reaction proceeds through a domino process involving initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction optimization are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms within the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrrolo derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, 6-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting enzymes involved in various metabolic pathways.
Medicine
In medicine, this compound is being explored for its potential as an anticancer agent. Its ability to interfere with DNA synthesis and repair mechanisms makes it a candidate for chemotherapy drugs.
Industry
Industrially, the compound is used in the development of new materials, particularly in the field of optoelectronics, where its unique electronic properties are advantageous.
Mechanism of Action
The mechanism of action of 6-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-(Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-yl)pyrimidine-2,4(1H,3H)-dione
- 6-(Hexahydropyrrolo[3,4-d]pyrrol-2(1H)-yl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, 6-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-2,4(1H,3H)-dione exhibits unique reactivity due to the specific positioning of nitrogen atoms within its structure. This positioning allows for distinct interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
6-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-9-1-8(12-10(16)13-9)14-4-6-2-11-3-7(6)5-14/h1,6-7,11H,2-5H2,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWIACLZUHKGJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C3=CC(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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